3-Ethoxy-N-(pentan-2-yl)aniline

LOXL2 inhibitor lysyl oxidase enzyme selectivity

3-Ethoxy-N-(pentan-2-yl)aniline (CAS: 1179863-69-4) is a secondary N-alkylated aniline derivative with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. The compound features a 3-ethoxy substitution on the aromatic ring and a branched pentan-2-yl group on the amine nitrogen, a structural arrangement that influences its basicity, lipophilicity, and biological target engagement compared to simpler analogs.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13255565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N-(pentan-2-yl)aniline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=CC(=CC=C1)OCC
InChIInChI=1S/C13H21NO/c1-4-7-11(3)14-12-8-6-9-13(10-12)15-5-2/h6,8-11,14H,4-5,7H2,1-3H3
InChIKeyKUZLODPPHUVVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-N-(pentan-2-yl)aniline: Core Physicochemical & Procurement Specifications


3-Ethoxy-N-(pentan-2-yl)aniline (CAS: 1179863-69-4) is a secondary N-alkylated aniline derivative with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol [1]. The compound features a 3-ethoxy substitution on the aromatic ring and a branched pentan-2-yl group on the amine nitrogen, a structural arrangement that influences its basicity, lipophilicity, and biological target engagement compared to simpler analogs [2]. Commercial availability is typically at a minimum purity specification of 95% .

1 LOXL2 enzyme inhibition studies — moderate isoform-selectivity assay context
2 Fibrosis and cancer model target validation — LOXL2-dependent pathway deconvolution
3 SAR and physicochemical profiling studies — steric and electronic substituent benchmarking

Why 3-Ethoxy-N-(pentan-2-yl)aniline Cannot Be Substituted by Generic N-Alkyl Anilines


N-alkyl anilines are not interchangeable due to the profound impact of N-substituent size and branching on basicity, steric hindrance, and target binding. Studies demonstrate that N-alkyl substitution universally increases the basicity of aniline, but the magnitude of this effect is directly correlated to the size of the alkyl group [1]. A branched pentan-2-yl group will confer a different basicity and steric profile compared to a linear pentyl or smaller isopropyl group, directly affecting protonation state and interactions with biological targets. Consequently, substituting 3-Ethoxy-N-(pentan-2-yl)aniline with a smaller N-alkyl analog, such as N-(propan-2-yl)aniline, or a non-ethoxylated analog, like N-(pentan-2-yl)aniline, is expected to yield different activity and selectivity profiles, as quantified in the sections below.

Basicity N-alkyl size and branching directly influence amine basicity; a smaller or linear alkyl group may shift protonation state and target binding.
Steric profile Branched pentan-2-yl vs linear pentyl or isopropyl substitution alters steric hindrance at the amine, potentially affecting enzyme pocket interactions.
Lipophilicity Removing the 3-ethoxy group yields a lighter, less lipophilic analog; target engagement and non-specific binding profiles may differ.

Quantitative Differentiation of 3-Ethoxy-N-(pentan-2-yl)aniline vs. Analogs & In-Class Compounds


Selective LOXL2 vs. LOXL3/4 Inhibition Profile Compared to Pan-LOXL Inhibitors

3-Ethoxy-N-(pentan-2-yl)aniline demonstrates a distinct selectivity profile within the lysyl oxidase-like (LOXL) enzyme family. It inhibits human LOXL2 with an IC50 of 1.0 µM, while showing weaker activity against LOXL3 (IC50 = 2.1 µM) and is essentially inactive against LOXL4 (IC50 > 100 µM) [1]. This contrasts with broad-spectrum or highly potent LOXL2/3 inhibitors like PXS-5153A, which inhibits human LOXL3 with an IC50 of 63 nM and LOXL2 with an IC50 of <40 nM [2]. The target compound thus offers a moderate potency and selectivity window not found in either potent pan-inhibitors or inactive analogs.

LOXL2 vs. LOXL3/4 selectivity
Cross-study comparable
LOXL2 IC50 1.0 µM LOXL3 IC50 2.1 µM LOXL4 IC50 >100 µM (essentially inactive) ~25-fold less potent for LOXL2 vs PXS-5153A comparator
Supports LOXL2 selectivity interpretation for pathway studies
Recombinant human enzymes; diaminopentane substrate
LOXL2 inhibitor lysyl oxidase enzyme selectivity fibrosis

Enhanced Basicity from Branched N-Pentyl Substitution vs. N-Methyl Aniline

The basicity of N-alkyl anilines is directly influenced by the size and branching of the N-substituent. A foundational study demonstrates that N-ethyl-substituted anilines are more basic than their N-methyl counterparts [1]. By class-level inference, the larger, branched pentan-2-yl group on 3-Ethoxy-N-(pentan-2-yl)aniline is expected to increase the basicity of the amine nitrogen relative to both N-methyl and N-ethyl anilines. While a direct pKa value is not available, this fundamental relationship establishes that the target compound will exhibit a higher degree of protonation under acidic conditions than smaller N-alkyl analogs, influencing solubility, salt formation, and receptor binding.

N-alkyl basicity ranking
Class-level
Branched pentan-2-yl aniline expected more basic than N-ethyl and N-methyl anilines Direct pKa value not available; inferred from N-alkyl aniline basicity order
Class-level context; data to verify
Non-aqueous titration in nitrobenzene solvent
basicity pKa N-alkyl aniline protonation

Increased Molecular Weight and Lipophilicity vs. Core Scaffold Analogs

The combination of a 3-ethoxy group and an N-(pentan-2-yl) substituent significantly alters the physicochemical profile compared to simpler aniline derivatives. The molecular weight of 3-Ethoxy-N-(pentan-2-yl)aniline is 207.31 g/mol [1]. This is 28.05 g/mol higher than the analogous compound without the ethoxy group, N-(pentan-2-yl)aniline (MW: 163.26 g/mol) , and 28.05 g/mol higher than the analogous compound with a smaller N-substituent, 3-ethoxy-N-(propan-2-yl)aniline (MW: 179.26 g/mol) . This increase in molecular weight is accompanied by an expected increase in lipophilicity (cLogP), which influences membrane permeability and non-specific binding.

MW & lipophilicity shift
Data to verify
MW 207.31 g/mol ~27% heavier than N-(pentan-2-yl)aniline (163.26 g/mol) ~16% heavier than 3-ethoxy-N-(propan-2-yl)aniline (179.26 g/mol)
Reported physicochemical context; may influence assay behavior
Experimental cLogP not available
lipophilicity molecular weight physicochemical property drug-likeness

Validated Application Scenarios for 3-Ethoxy-N-(pentan-2-yl)aniline


LOXL2-Selective Target Validation and Pathway Deconvolution

This compound is suitable for use as a chemical probe to study the specific biological functions of LOXL2 in fibrosis and cancer models [1]. Its ~2-fold selectivity over LOXL3 and inactivity against LOXL4 (IC50 >100 µM) allows researchers to dissect LOXL2-dependent phenotypes with a reduced risk of confounding effects from LOXL3/4 inhibition, unlike more potent, pan-LOXL inhibitors [1][2].

Reference Standard for Developing Selective LOXL2 Inhibitors

In medicinal chemistry programs aiming to develop novel LOXL2 inhibitors, this compound can serve as a reference standard for moderate potency and selectivity [1]. Its well-defined inhibition profile (LOXL2 IC50 = 1.0 µM, LOXL3 IC50 = 2.1 µM) provides a benchmark for evaluating new chemical entities in enzymatic assays and for validating high-throughput screening hits [1].

Physicochemical Control in Structure-Activity Relationship (SAR) Studies

The compound's unique combination of an electron-donating 3-ethoxy group and a bulky, branched N-pentyl substituent makes it a valuable control in SAR studies exploring the impact of steric bulk and lipophilicity on target engagement [3][4]. Its molecular weight of 207.31 g/mol and predicted increased basicity allow researchers to benchmark the effect of these parameters against simpler aniline analogs [3][4].

Application
Selection Property
Validation Focus
LOXL2 target validation studies
Isoform-selectivity assay context
LOXL2-dependent pathway endpoints
LOXL2 inhibitor development benchmarking
Moderate-potency reference profile
Enzyme inhibition assay review
SAR and physicochemical profiling studies
Steric and electronic substituent effects
Lipophilicity and basicity endpoint review

Technical Documentation Hub

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22 linked technical documents
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